5-Bromo-3-fluoro-N-hydroxypicolinimidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-N-hydroxypicolinimidamide typically involves the reaction of 5-bromo-3-fluoropyridine with hydroxylamine under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at a controlled temperature . The process may involve multiple steps, including the formation of intermediate compounds, followed by purification to obtain the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoro-N-hydroxypicolinimidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
5-Bromo-3-fluoro-N-hydroxypicolinimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-N-hydroxypicolinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-fluoropyridine: A precursor in the synthesis of 5-Bromo-3-fluoro-N-hydroxypicolinimidamide.
3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Another fluorinated compound with different applications.
Uniqueness
This compound is unique due to its specific combination of bromine, fluorine, and hydroxylamine functional groups. This combination imparts distinct chemical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C6H5BrFN3O |
---|---|
Molecular Weight |
234.03 g/mol |
IUPAC Name |
5-bromo-3-fluoro-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H5BrFN3O/c7-3-1-4(8)5(10-2-3)6(9)11-12/h1-2,12H,(H2,9,11) |
InChI Key |
TYHXZQABBUKAOZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C=NC(=C1F)/C(=N/O)/N)Br |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=NO)N)Br |
Origin of Product |
United States |
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